N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine carboxamide group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Linking the Benzimidazole to Ethyl Chain: The benzimidazole is then alkylated using ethyl bromide or ethyl chloride in the presence of a base such as potassium carbonate.
Formation of Pyridine Carboxamide: The pyridine-3-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with the benzimidazole-ethyl intermediate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.
Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.
Major Products
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The benzimidazole moiety is known for its bioactivity, and linking it to a pyridine carboxamide can enhance its binding affinity to various biological targets.
Medicine
Medically, this compound is explored for its potential as an anti-cancer agent. The benzimidazole ring system is a common pharmacophore in many drugs, and its combination with a pyridine carboxamide may offer unique therapeutic benefits.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it useful in the fabrication of advanced materials.
Mechanism of Action
The mechanism by which N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The pyridine carboxamide group can enhance this binding through additional interactions, such as hydrogen bonding or π-π stacking. These interactions disrupt normal cellular processes, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Known for its anti-inflammatory properties.
2-(2,2,2-trifluoroethyl)benzimidazole derivatives: Studied for their selective androgen receptor modulation.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide is unique due to its combination of a benzimidazole ring with a pyridine carboxamide group
Properties
Molecular Formula |
C15H14N4O |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O/c20-15(11-4-3-8-16-10-11)17-9-7-14-18-12-5-1-2-6-13(12)19-14/h1-6,8,10H,7,9H2,(H,17,20)(H,18,19) |
InChI Key |
NXKNZKADONUEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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